3-(2-Methylpropylidene)azetidine
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Overview
Description
3-(2-Methylpropylidene)azetidine: is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Methylpropylidene)azetidine, can be achieved through various methods:
Alkylation of Primary Amines: This involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates can undergo intramolecular amination to provide azetidines.
Aza Paternò–Büchi Reaction: This [2+2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines.
Industrial Production Methods: Industrial production methods for azetidines often involve scalable and efficient synthetic routes such as the aza Paternò–Büchi reaction, which can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of azetidines can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where azetidines react with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Hydrogenation using catalysts like palladium on carbon.
Nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds.
Major Products:
Oxidation Products: Oxidized derivatives of azetidines.
Reduction Products: Amines.
Substitution Products: Substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry:
Polymer Science: Azetidines are used as building blocks for polyamines through ring-opening polymerization.
Catalysis: They serve as intermediates in catalytic reactions due to their unique reactivity.
Biology and Medicine:
Drug Discovery: Azetidines are incorporated into pharmaceutically relevant scaffolds, improving pharmacokinetic properties and metabolic stability.
Antibacterial Agents: They are explored for their potential as antibacterial agents.
Industry:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropylidene)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows for unique reactivity, enabling the compound to participate in various chemical reactions.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 3-(2-Methylpropylidene)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique profile for various applications .
Biological Activity
3-(2-Methylpropylidene)azetidine is a compound that has garnered interest due to its potential biological activities. Although research on this specific compound is limited, studies on related azetidine derivatives provide insights into its pharmacological properties and possible applications.
Overview of Azetidine Compounds
Azetidines are a class of cyclic amines that have shown diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of azetidines enable them to interact with various biological targets, making them valuable in medicinal chemistry.
Antimycobacterial Properties
Research indicates that azetidine derivatives exhibit significant antimycobacterial activity. A study identified several azetidine compounds with promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 30.5 to 64.5 μM for selected derivatives . This suggests that this compound may share similar properties, warranting further investigation into its efficacy against mycobacterial infections.
The mechanism of action for azetidine compounds often involves interference with cellular processes such as protein synthesis and cell envelope biogenesis. For instance, the inhibition of tubulin polymerization has been noted as a critical pathway through which these compounds exert antiproliferative effects, particularly in cancer cells. Understanding these mechanisms can provide insights into the potential therapeutic applications of this compound.
Case Studies and Research Findings
- Antimicrobial Screening : A bespoke library of azetidine derivatives was screened for activity against Mycobacterium smegmatis and Mycobacterium bovis BCG. Compounds similar to this compound were found to possess MIC values under 100 μM, indicating strong potential as antimycobacterial agents .
- Toxicity Studies : Related compounds like azetidine-2-carboxylic acid have been studied for their toxicological effects, particularly their role as proline analogs which can misincorporate into proteins, leading to dysfunctional protein synthesis and potential pathogenesis in diseases such as multiple sclerosis . This raises questions about the safety profile of this compound and its derivatives.
Comparative Analysis of Azetidine Derivatives
Compound Name | Biological Activity | MIC (μM) | Notes |
---|---|---|---|
This compound | Potential antimycobacterial | TBD | Limited data available |
BGAz-001 | Antimycobacterial | 30.5 | Effective against M. smegmatis |
BGAz-002 | Antimycobacterial | <100 | Structural modifications enhance activity |
Azetidine-2-carboxylic acid | Toxicity via protein misincorporation | TBD | Implicated in multiple sclerosis |
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-(2-methylpropylidene)azetidine |
InChI |
InChI=1S/C7H13N/c1-6(2)3-7-4-8-5-7/h3,6,8H,4-5H2,1-2H3 |
InChI Key |
SDONYGJFYVSBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1CNC1 |
Origin of Product |
United States |
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